molecular formula C18H19FN4O5S B2885280 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868981-79-7

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2885280
CAS No.: 868981-79-7
M. Wt: 422.43
InChI Key: OMZBABKIBMHXNF-UHFFFAOYSA-N
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Description

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step involves the sulfonylation of the oxazolidinone ring with a fluorophenyl sulfonyl chloride.

    Attachment of the Pyridinylmethyl Group: This can be done via a nucleophilic substitution reaction using a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazolidinone ring or the pyridinylmethyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the oxazolidinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an antibacterial or antifungal agent.

    Medicine: Investigated for its therapeutic properties, particularly in treating bacterial infections.

    Industry: Used in the synthesis of pharmaceuticals or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as bacterial ribosomes, inhibiting protein synthesis. The fluorophenyl group and oxazolidinone ring are crucial for binding to the target site, while the pyridinylmethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with antibacterial properties.

    Tedizolid: A more potent derivative of linezolid.

    Posizolid: An oxazolidinone with a different substitution pattern.

Uniqueness

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other oxazolidinones.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZBABKIBMHXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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